molecular formula C16H23BrN2O4S B8230630 (S)-tert-Butyl 4-((3-bromophenyl)sulfonyl)-2-methylpiperazine-1-carboxylate

(S)-tert-Butyl 4-((3-bromophenyl)sulfonyl)-2-methylpiperazine-1-carboxylate

Cat. No.: B8230630
M. Wt: 419.3 g/mol
InChI Key: GIPVKJGQWJCVQB-LBPRGKRZSA-N
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Description

(S)-tert-Butyl 4-((3-bromophenyl)sulfonyl)-2-methylpiperazine-1-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a tert-butyl group, a bromophenyl sulfonyl group, and a carboxylate group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 4-((3-bromophenyl)sulfonyl)-2-methylpiperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperazine ring. The process often includes:

    Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines under controlled conditions.

    Introduction of the Bromophenyl Sulfonyl Group: This step involves the sulfonylation of the piperazine ring using a bromophenyl sulfonyl chloride in the presence of a base such as triethylamine.

    Addition of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl bromide.

    Carboxylation: The final step involves the carboxylation of the piperazine ring, often using carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 4-((3-bromophenyl)sulfonyl)-2-methylpiperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the bromophenyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

(S)-tert-Butyl 4-((3-bromophenyl)sulfonyl)-2-methylpiperazine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 4-((3-bromophenyl)sulfonyl)-2-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • 3-Methoxyphenylboronic acid
  • 3-Cyanophenylboronic acid

Uniqueness

(S)-tert-Butyl 4-((3-bromophenyl)sulfonyl)-2-methylpiperazine-1-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.

Properties

IUPAC Name

tert-butyl (2S)-4-(3-bromophenyl)sulfonyl-2-methylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrN2O4S/c1-12-11-18(8-9-19(12)15(20)23-16(2,3)4)24(21,22)14-7-5-6-13(17)10-14/h5-7,10,12H,8-9,11H2,1-4H3/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIPVKJGQWJCVQB-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)OC(C)(C)C)S(=O)(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCN1C(=O)OC(C)(C)C)S(=O)(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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